5-Methylthiazole-2-carbonitrile chemical properties
5-Methylthiazole-2-carbonitrile chemical properties
An In-depth Technical Guide to 5-Methylthiazole-2-carbonitrile: Properties, Synthesis, and Applications
Abstract
5-Methylthiazole-2-carbonitrile (CAS No. 100516-71-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a thiazole ring substituted with a methyl group and a reactive nitrile moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, a detailed synthetic protocol, reactivity analysis, and key applications, with a focus on its role in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a research environment.
Introduction
The thiazole ring is a prominent scaffold found in numerous FDA-approved drugs, including the anticancer agent Tiazofurin and the antiretroviral Ritonavir.[2] This prevalence underscores the importance of functionalized thiazole derivatives as key intermediates in pharmaceutical development. 5-Methylthiazole-2-carbonitrile emerges as a particularly valuable synthon. The methyl group at the 5-position can influence steric interactions and metabolic stability, while the nitrile group at the 2-position serves as a versatile chemical handle for a wide range of transformations, such as hydrolysis to carboxylic acids or reduction to amines.[1] This dual functionality allows for the systematic elaboration of the core structure to generate libraries of compounds for biological screening, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-Methylthiazole-2-carbonitrile are critical for its application in synthesis, dictating reaction conditions and purification strategies.
Physical and Chemical Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 100516-71-0 | [1][5] |
| Molecular Formula | C₅H₄N₂S | [5] |
| Molecular Weight | 124.16 g/mol | [1][5] |
| IUPAC Name | 5-methyl-1,3-thiazole-2-carbonitrile | [1][5] |
| Synonyms | 2-Cyano-5-methylthiazole | [5] |
| Appearance | Solid | [5] |
| Melting Point | 2 °C (36 °F) | |
| Boiling Point | 231 °C (448 °F) | |
| Density | 1.238 g/cm³ (at 25 °C) | |
| log Pow (n-octanol/water) | 2.01 (calculated) |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of 5-Methylthiazole-2-carbonitrile.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically around δ 2.4-2.6 ppm and a singlet for the thiazole ring proton (C4-H) around δ 7.5-8.0 ppm.
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¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the nitrile carbon (typically δ 110-120 ppm), and the three carbons of the thiazole ring. For the related isomer, 2-methyl-thiazole-5-carbonitrile, characteristic shifts have been reported, providing a reference for spectral interpretation.[6]
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Additional bands corresponding to C=N and C-S stretching within the thiazole ring will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 124).
Synthesis and Purification
The synthesis of 5-Methylthiazole-2-carbonitrile can be achieved from the readily available precursor, 2-amino-5-methylthiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable route to introduce the nitrile functionality.
Synthetic Workflow Diagram
The following diagram illustrates the two-step conversion of 2-amino-5-methylthiazole to the target compound.
Caption: Synthetic workflow for 5-Methylthiazole-2-carbonitrile.
Experimental Protocol: Sandmeyer Cyanation
Causality: This protocol relies on the conversion of the primary amino group into a diazonium salt, which is an excellent leaving group. The low temperature (0-5 °C) in Step 1 is critical to prevent the premature decomposition of the unstable diazonium intermediate. In Step 2, copper(I) cyanide acts as a catalyst to facilitate the displacement of the diazonium group by a cyanide nucleophile.
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Diazotization (Step 1):
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methylthiazole (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
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Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
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Cyanation (Step 2):
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water. Caution: Cyanide salts are highly toxic.
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Heat the cyanide solution to 60-70 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.
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After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-Methylthiazole-2-carbonitrile.
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Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methylthiazole-2-carbonitrile is dominated by the chemistry of its nitrile group and the aromatic thiazole ring.
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Nitrile Group Transformations: The electron-rich nitrogen atom of the nitrile group can be protonated under acidic conditions, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This facilitates:
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Hydrolysis: Treatment with strong acid or base hydrolyzes the nitrile to a carboxylic acid (5-methylthiazole-2-carboxylic acid), a key intermediate for amide coupling reactions.
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Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-5-methylthiazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A patent describes a related synthesis for 2-(aminomethyl)thiazole-5-carbonitrile, highlighting the utility of such amines.[7]
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Thiazole Ring Reactivity: The thiazole ring is an electron-rich heterocycle, but the strongly electron-withdrawing nitrile group at the C2 position significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, although such reactions are less common.
Reaction Pathway: Nitrile Hydrolysis
The acid-catalyzed hydrolysis is a cornerstone transformation for this molecule, converting it into a carboxylic acid derivative suitable for further functionalization, for instance, in the synthesis of Dasatinib analogs.[4][8]
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